molecular formula C11H12N2O3 B1275312 2-cyano-N-(2,5-dimethoxyphenyl)acetamide CAS No. 113604-07-2

2-cyano-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B1275312
CAS No.: 113604-07-2
M. Wt: 220.22 g/mol
InChI Key: ZKFAQZPGKBJSKW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-cyano-N-(2,5-dimethoxyphenyl)acetamide involves the reaction of 2,5-dimethoxyaniline with acetyl chloride in the presence of a base, followed by a reaction with sodium cyanide or hydrogen cyanide . The reaction conditions typically include:

    Step 1: Reacting 2,5-dimethoxyaniline with acetyl chloride in the presence of a base such as pyridine or triethylamine.

    Step 2: Reacting the resulting intermediate with sodium cyanide or hydrogen cyanide to form the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2,5-dimethoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano group.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride may be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted derivatives of the original compound.

Scientific Research Applications

2-cyano-N-(2,5-dimethoxyphenyl)acetamide is primarily used in scientific research, particularly in the field of proteomics . Its applications include:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Employed in studies involving protein interactions and modifications.

    Industry: Used in the production of specialized chemicals and materials.

Mechanism of Action

The specific mechanism of action for 2-cyano-N-(2,5-dimethoxyphenyl)acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-N-(2,5-dimethoxyphenyl)acetamide is unique due to the presence of both the cyano and 2,5-dimethoxyphenyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in specialized research applications, especially in the field of proteomics .

Properties

IUPAC Name

2-cyano-N-(2,5-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-15-8-3-4-10(16-2)9(7-8)13-11(14)5-6-12/h3-4,7H,5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFAQZPGKBJSKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407726
Record name 2-cyano-N-(2,5-dimethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113604-07-2
Record name 2-cyano-N-(2,5-dimethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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